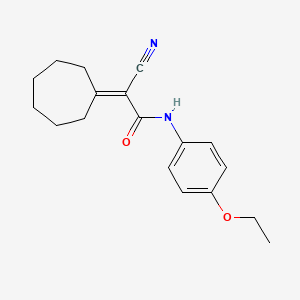

2-Cyano-2-cycloheptylidene-N-(4-ethoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2-Cyano-2-cycloheptylidène-N-(4-éthoxyphényl)acétamide est un composé chimique de formule moléculaire C17H20N2O2. Il est connu pour sa structure unique, qui comprend un groupe cyano, un cycle cycloheptylidène et un groupe éthoxyphényl.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-Cyano-2-cycloheptylidène-N-(4-éthoxyphényl)acétamide implique généralement la réaction d'amines arylées ou hétérocycliques substituées avec des cyanoacétates d'alkyle. Une méthode courante est le traitement direct de différentes amines avec du cyanoacétate de méthyle sans solvant à température ambiante, ce qui permet d'obtenir les composés cibles de N-cyanoacétamide substitués . Une autre méthode consiste à agiter le cyanoacétate d'éthyle avec des amines à 70°C pendant 6 heures, puis à agiter à température ambiante pendant la nuit .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes de synthèse automatisés peut améliorer l'efficacité et la scalabilité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-Cyano-2-cycloheptylidène-N-(4-éthoxyphényl)acétamide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe cyano en un groupe amine.

Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe cyano est remplacé par d'autres nucléophiles.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles comme le méthylate de sodium. Les conditions de réaction varient en fonction du produit souhaité, mais impliquent généralement des températures contrôlées et des solvants spécifiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers amides, amines et composés hétérocycliques substitués, qui peuvent avoir des propriétés biologiques et chimiques significatives.

Applications de la recherche scientifique

Le 2-Cyano-2-cycloheptylidène-N-(4-éthoxyphényl)acétamide a plusieurs applications de recherche scientifique :

Biologie : Les dérivés du composé ont montré un potentiel en tant qu'inhibiteurs enzymatiques et modulateurs de récepteurs, ce qui les rend précieux dans la recherche biochimique.

Médecine : Certains dérivés de ce composé ont présenté des activités antimicrobiennes et anticancéreuses, soulignant leur potentiel en tant qu'agents thérapeutiques.

Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés ayant des propriétés spécifiques.

Mécanisme d'action

Le mécanisme d'action du 2-Cyano-2-cycloheptylidène-N-(4-éthoxyphényl)acétamide implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe cyano peut former des liaisons hydrogène et des interactions électrostatiques avec les sites actifs, tandis que les groupes cycloheptylidène et éthoxyphényl fournissent des interactions stériques et hydrophobes. Ces interactions peuvent moduler l'activité des molécules cibles, conduisant à divers effets biologiques.

Applications De Recherche Scientifique

2-Cyano-2-cycloheptylidene-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable in biochemical research.

Medicine: Some derivatives of this compound have exhibited antimicrobial and anticancer activities, highlighting their potential as therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-Cyano-2-cycloheptylidene-N-(4-ethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds and electrostatic interactions with active sites, while the cycloheptylidene and ethoxyphenyl groups provide steric and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-Cyano-2-cyclohexylidène-N-(4-éthoxyphényl)acétamide

- 2-Cyano-2-cycloheptylidène-N-(4-méthylphényl)acétamide

- 2-Cyano-2-cycloheptylidène-N-(2-furylméthyl)acétamide

Unicité

Le 2-Cyano-2-cycloheptylidène-N-(4-éthoxyphényl)acétamide est unique en raison de sa combinaison spécifique de groupes fonctionnels et de structures cycliques, qui confèrent des propriétés chimiques et biologiques distinctes. Son groupe éthoxyphényl, en particulier, fournit des effets stériques et électroniques uniques qui le différencient des composés similaires.

Propriétés

Formule moléculaire |

C18H22N2O2 |

|---|---|

Poids moléculaire |

298.4 g/mol |

Nom IUPAC |

2-cyano-2-cycloheptylidene-N-(4-ethoxyphenyl)acetamide |

InChI |

InChI=1S/C18H22N2O2/c1-2-22-16-11-9-15(10-12-16)20-18(21)17(13-19)14-7-5-3-4-6-8-14/h9-12H,2-8H2,1H3,(H,20,21) |

Clé InChI |

XNPHBGUJMNFGAP-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=CC=C(C=C1)NC(=O)C(=C2CCCCCC2)C#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11665136.png)

![N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide](/img/structure/B11665142.png)

![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11665149.png)

![N'-[(E)-[5-(2-Bromo-4-nitrophenyl)furan-2-YL]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide](/img/structure/B11665158.png)

![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11665177.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11665181.png)

![3-chloro-N-(2,5-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665188.png)

![5-phenyl-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665195.png)

![2-{[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11665196.png)

![methyl (2E)-5-(2-chlorophenyl)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11665202.png)